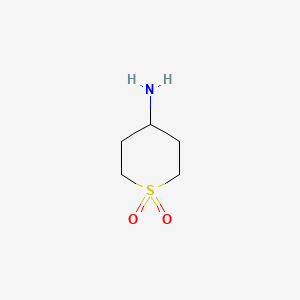
1-Phenylethan-1,2-diamin
Übersicht
Beschreibung
1-Phenylethane-1,2-diamine is an organic compound with the molecular formula C8H12N2. It is characterized by the presence of a phenyl group attached to an ethane backbone, which is further substituted with two amino groups at the 1 and 2 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Wissenschaftliche Forschungsanwendungen
1-Phenylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of 1-phenyl-1,2-ethanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-Phenylethane-1,2-diamine often involves catalytic hydrogenation of nitro derivatives or nitriles. This method is preferred due to its scalability and cost-effectiveness. The reaction is usually carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic medium.
Reduction: H2, Pd/C, NaBH4, LiAlH4.
Substitution: Halogenating agents, alkylating agents, acidic or basic medium.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used
Wirkmechanismus
The mechanism of action of 1-Phenylethane-1,2-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzymatic activities. The compound’s amino groups allow it to form hydrogen bonds and interact with proteins, potentially altering their function and stability .
Vergleich Mit ähnlichen Verbindungen
1-Phenylethane-1,2-diol: Similar structure but with hydroxyl groups instead of amino groups.
1-Phenylethane-1,2-dione: Contains carbonyl groups instead of amino groups.
1-Phenylethane-1,2-dinitrile: Contains nitrile groups instead of amino groups
Uniqueness: 1-Phenylethane-1,2-diamine is unique due to its dual amino functionality, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVBQABBEKLFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330724 | |
| Record name | 1-phenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5700-56-1 | |
| Record name | 1-phenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-Phenylethane-1,2-diamine influence its coordination to metal ions?
A1: 1-Phenylethane-1,2-diamine acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. The presence of the phenyl group introduces steric hindrance, influencing the preferred conformation of the ligand within the metal complex. Studies using 1H NMR spectroscopy on complexes like [Co(CN)4L]-, [Co(NH3)4L]3+, [Mo(CO)4L], and [PtL2]2+ (where L represents (R)-1-phenylethane-1,2-diamine) revealed that the phenyl group exhibits a preference for the equatorial orientation in octahedral complexes. [] This preference impacts the overall geometry and stability of the resulting complexes.
Q2: How does solvent affect the circular dichroism (CD) spectra of cobalt(III) complexes with 1-Phenylethane-1,2-diamine?
A2: Research shows that the CD spectra of cobalt(III) complexes with 1-Phenylethane-1,2-diamine, such as trans-[CoL2C12]+ and trans-[CoL2Br2]+, exhibit solvent dependence. [] This dependence is attributed to stereoselective solvation of the diamine N-H protons. Different solvents interact differently with these protons, influencing the overall conformation and electronic transitions within the complex. This effect manifests as changes in the CD spectrum depending on the solvent used.
Q3: How does 1-Phenylethane-1,2-diamine compare to propylene-1,2-diamine in its complexation behavior?
A3: Comparing the CD spectra of complexes formed with 1-Phenylethane-1,2-diamine and its simpler analog, propylene-1,2-diamine, reveals important insights. The research suggests that the "conformational effect," often attributed to the phenyl group's influence on ligand conformation, is not the dominant factor determining the spectral differences between these complexes. [] This finding highlights the importance of considering other factors, such as electronic effects and solvent interactions, when analyzing the spectroscopic properties and behavior of these complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
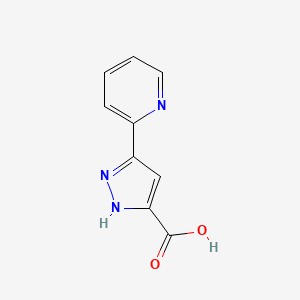
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)

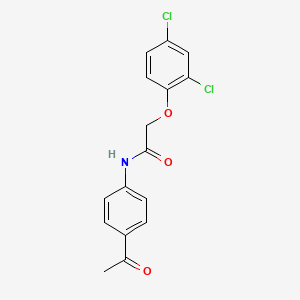
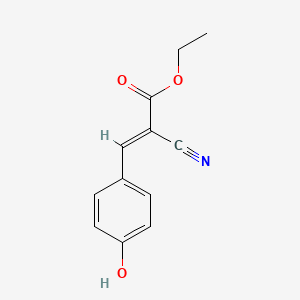



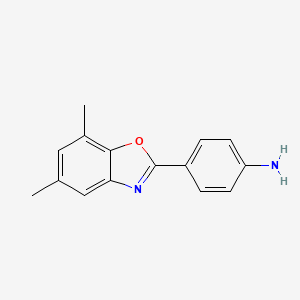


![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)

